molecular formula C21H24N2O3S B2566036 (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone CAS No. 391876-83-8

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B2566036
CAS No.: 391876-83-8
M. Wt: 384.49
InChI Key: MYTBXVZWDAJETP-UHFFFAOYSA-N
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Description

(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is a chemical scaffold of high interest in medicinal chemistry for the development of novel therapeutic agents. Its structure incorporates a 3,4-dihydroisoquinoline moiety, a privileged scaffold demonstrated to be a valuable template for designing potent and selective enzyme inhibitors . Research into analogous compounds has shown that the 3,4-dihydroisoquinoline core can be optimized to target key proteins involved in disease pathways. For instance, derivatives have been developed as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme considered a promising target for the treatment of hematological cancers like Non-Hodgkin's Lymphoma . Furthermore, structurally similar molecules based on this scaffold have been identified as selective inhibitors of Butyrylcholinesterase (BChE) . This enzyme plays a significant role in cholinergic neurotransmission in the brains of patients with advanced Alzheimer's disease, making it a compelling target for neuropharmacological research . The piperidine moiety present in this compound is another common feature in pharmacologically active molecules, often contributing to target binding and influencing drug-like properties. The specific sulfonyl and phenyl linker architecture suggests potential for interactions within enzyme binding sites, as seen in other optimized inhibitors . This compound is intended for research applications in drug discovery, including target validation, structure-activity relationship (SAR) studies, and mechanistic studies in fields such as oncology and neuroscience. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(22-13-4-1-5-14-22)18-8-10-20(11-9-18)27(25,26)23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11H,1,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTBXVZWDAJETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of this compound often starts with the formation of the intermediate 3,4-dihydroisoquinoline. This is typically achieved via the reduction of isoquinoline under controlled conditions. The resulting 3,4-dihydroisoquinoline is then subjected to sulfonylation using appropriate sulfonyl chlorides. Subsequently, the phenyl group is introduced through a coupling reaction, and finally, the piperidinyl methanone moiety is attached via amide bond formation.

Industrial Production Methods: Industrial-scale production may involve optimized conditions such as high-yielding catalysts, controlled temperature and pressure environments, and solvent systems that enhance the efficiency of each step.

Chemical Reactions Analysis

1.1. Dihydroisoquinoline Moiety Formation

The dihydroisoquinoline core is typically synthesized via Bischler-Napieralski-type reactions , which involve tandem annulation of phenylethanols and nitriles. For example, trifluoromethanesulfonic acid (Tf₂O) promotes the formation of a phenonium ion intermediate, leading to isoquinoline ring closure .

1.2. Methanone Bridge Formation

The methanone linkage between dihydroisoquinoline and piperidine is achieved through acid-catalyzed condensation reactions . Common conditions include:

  • Reagents : HCl/dioxane (4 M) as a catalyst .

  • Solvents : Isopropyl alcohol, methanol, or dichloromethane .

  • Conditions : Microwave heating at 130°C for 4–6 hours .

1.3. Sulfonation of the Phenyl Group

The sulfonyl group is introduced via electrophilic aromatic substitution using sulfonating agents (e.g., sulfonyl chlorides). This step typically occurs after the methanone bridge is formed to avoid interference with the coupling reaction .

2.1. Carbonyl Coupling Mechanism

The methanone bridge formation involves nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the dihydroisoquinoline-derived ketone. Acidic conditions (e.g., HCl) protonate the carbonyl oxygen, increasing electrophilicity .

2.2. Bischler-Napieralski Reaction

This reaction generates the dihydroisoquinoline ring via:

  • Phenonium ion formation : A carbocation intermediate is stabilized by resonance.

  • Nitrile annulation : The nitrile attacks the carbocation, followed by cyclization and ring closure .

Key Data and Comparisons

Reaction Step Conditions Reagents Yield Source
Methanone bridge formationMicrowave heating (130°C, 4h)HCl/dioxane (4 M)34.4–67%
Dihydroisoquinoline synthesisTf₂O in dichloromethanePhenylethanol + nitrileN/A
SulfonationRoom temperatureSulfonyl chlorideN/A

Reactivity and Stability

  • Hydrolysis : The methanone group may undergo hydrolysis under basic or acidic conditions, forming carboxylic acids or amides .

  • Sulfonamide Formation : The sulfonyl group can react with amines to form sulfonamides, altering the compound’s pharmacokinetic profile .

Analytical Characterization

  • NMR : Peaks corresponding to aromatic protons (δ 6.5–8.5 ppm), carbonyl groups (δ 9.0–11.0 ppm), and piperidine rings (δ 2.0–4.0 ppm) .

  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ = 276–305) .

This synthesis strategy leverages established organic chemistry methods, with yields and conditions optimized through microwave-assisted reactions and acid catalysis. The compound’s reactivity profile makes it a valuable scaffold for medicinal chemistry applications.

Scientific Research Applications

Chemistry: : Utilized as a ligand in coordination chemistry to study metal-ligand interactions. Biology : Explored for its potential in enzyme inhibition studies, particularly involving sulfonamides. Medicine : Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent. Industry : Used in the development of novel materials with specific binding or reactivity properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound interacts with molecular targets primarily through its sulfonyl and piperidinyl groups. The sulfonyl group acts as a potent electrophile, facilitating interactions with nucleophilic sites on target molecules. The piperidinyl group enhances binding affinity and specificity by engaging in non-covalent interactions.

Molecular Targets and Pathways Involved: Targets often include enzymes with active nucleophilic sites, receptors in the central nervous system, and specific proteins involved in cellular signaling pathways. The pathways involved are typically those that regulate inflammation and pain response.

Comparison with Similar Compounds

Structural Features and Modifications

The sulfonyl-phenyl-piperidine motif distinguishes this compound from analogs with alternative linkers or substituents. Key structural comparisons include:

Compound Structural Feature Key Differences
Target Compound Sulfonyl linker, piperidine-methanone tail Reference structure for comparison
BT18 (CAS: 924811-53-0) Sulfonyl linker, piperazine ring, fluorophenyl group Piperazine instead of piperidine; additional fluorophenyl substitution
Compound 9 () Methylene linker, pyrrolidine-methanone tail Methylene (CH₂) instead of sulfonyl; pyrrolidine instead of piperidine
(3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (CAS: 120848-76-2) Direct piperidin-4-yl methanone, no sulfonyl or phenyl spacer Lacks sulfonyl-phenyl bridge; simpler substitution pattern
BT44 () Sulfonyl linker, methoxy and fluorophenyl groups Additional methoxy group; trifluoromethyl-phenyl substitution

Piperidine vs. pyrrolidine/piperazine substitutions influence steric bulk and basicity .

Enzyme Inhibition and Neuroprotective Effects
  • Compound 9 () : Exhibits selective butyrylcholinesterase (BChE) inhibition (IC₅₀ ~50 nM) and anti-Aβ aggregation activity. The methylene linker allows dual binding to BChE’s catalytic and peripheral anionic sites .
  • Target Compound : Predicted to have enhanced BChE affinity due to the sulfonyl group’s ability to interact with polar residues (e.g., His438 in BChE). Molecular docking (Glide, ) suggests improved PAS/CAS engagement .
  • Structural similarity implies possible overlap in signaling pathways, though activity data for the target compound is pending .
Receptor Interactions
  • Estrogen Receptor Ligands (): Dihydroisoquinoline-based methanones (e.g., 8DU9 ligand) bind ERα via hydrophobic and π-π interactions. The target compound’s sulfonyl group may reduce ER affinity but improve selectivity for other targets .

Pharmacokinetic and Toxicity Profiles

  • Compound 9 (): Non-cytotoxic in SH-SY5Y cells; moderate metabolic stability due to methylene linker .
  • Target Compound : The sulfonyl group may enhance solubility but could increase susceptibility to sulfatase-mediated metabolism. Piperidine’s basic nitrogen may improve blood-brain barrier penetration .
  • BT44 () : Fluorine substitutions likely improve metabolic stability and bioavailability, a feature absent in the target compound .

Computational Insights

  • Docking Studies () : Glide docking predicts that the sulfonyl group in the target compound forms hydrogen bonds with BChE’s Gly116 and Tyr332, unlike methylene-linked analogs. This interaction may explain higher theoretical binding scores (~-12.5 kcal/mol vs. -10.2 kcal/mol for Compound 9) .

Biological Activity

The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of 452.52 g/mol . The structural composition includes a piperidine ring and a sulfonamide moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to the 3,4-dihydroisoquinoline structure exhibit significant antitumor properties. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Some derivatives have been identified as RET kinase inhibitors, which are crucial in cancer signaling pathways. A study highlighted that certain benzamide derivatives exhibited moderate to high potency against RET kinase, suggesting potential applications in cancer therapy .

Antifungal Activity

The compound's structural analogs have been evaluated for antifungal activity against several phytopathogenic fungi. A study demonstrated that various substituted N-phenyl derivatives displayed notable antifungal effects, with EC₅₀ values ranging from 8.88 to 19.88 µg/mL , indicating a concentration-dependent relationship in their activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the N-phenyl group significantly influence the biological activity of these compounds. The presence and positioning of substituents on the aromatic rings are critical determinants of their efficacy against target enzymes and pathogens.

Substituent Position Activity Impact
HalogenParaIncreased potency
HydroxylMetaReduced activity
AlkylOrthoVariable effect

Case Studies

  • Antitumor Efficacy : In a clinical cohort study involving patients treated with benzamide derivatives, three out of five patients exhibited prolonged survival rates exceeding two years when administered doses above 4.3 GBq, highlighting the clinical relevance of these compounds .
  • Fungal Inhibition : A series of 24 synthesized compounds were tested against seven fungal pathogens, with most showing significant antifungal activity at concentrations as low as 50 μg/mL. The study emphasized the structural sensitivity of the N-phenyl group in enhancing antifungal efficacy .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

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